molecular formula C10H12O3 B1317007 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene CAS No. 252357-14-5

3-(5-Ethoxycarbonyl-2-furanyl)-1-propene

Cat. No.: B1317007
CAS No.: 252357-14-5
M. Wt: 180.2 g/mol
InChI Key: UOJDPLDLGUICBU-UHFFFAOYSA-N
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Description

3-(5-Ethoxycarbonyl-2-furanyl)-1-propene is an organic compound characterized by the presence of a furan ring substituted with an ethoxycarbonyl group and a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene typically involves the reaction of 5-ethoxycarbonyl-2-furanyl derivatives with appropriate reagents to introduce the propene chain. One common method involves the use of organozinc reagents, such as 5-ethoxycarbonyl-2-furanylzinc chloride, which can be reacted with allyl halides under suitable conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar organometallic reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxycarbonyl-2-furanyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The furan ring and the propene chain can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(5-Ethoxycarbonyl-2-furanyl)-1-propene has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Ethoxycarbonyl-2-furanyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Ethoxycarbonyl-2-furanyl)-1-propene is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a furan ring with an ethoxycarbonyl group and a propene chain makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 5-prop-2-enylfuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h3,6-7H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJDPLDLGUICBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572587
Record name Ethyl 5-(prop-2-en-1-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252357-14-5
Record name Ethyl 5-(prop-2-en-1-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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